molecular formula C12H16N2O B2754650 1-(1-propyl-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 305347-51-7

1-(1-propyl-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No.: B2754650
CAS No.: 305347-51-7
M. Wt: 204.273
InChI Key: BQEPXLVACKZRHK-UHFFFAOYSA-N
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Description

1-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanol is a compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-propyl-1H-benzo[d]imidazol-2-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with propionic acid, followed by cyclization and subsequent reduction to introduce the ethanol group . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Optimization of reaction parameters and the use of environmentally friendly solvents are also considered to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.

Major Products Formed:

Scientific Research Applications

1-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-propyl-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes, such as DNA synthesis and repair.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

  • 2-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanamine
  • 1-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanone
  • 1-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanoic acid

Comparison: 1-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanol is unique due to the presence of the ethanol group, which imparts specific chemical and biological properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity profiles. For instance, the ethanol group can enhance its solubility in polar solvents and may influence its interaction with biological targets .

Properties

IUPAC Name

1-(1-propylbenzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-3-8-14-11-7-5-4-6-10(11)13-12(14)9(2)15/h4-7,9,15H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEPXLVACKZRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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